3-(3-Chloro-2-methylphenyl)propiolic acid
Description
3-(3-Chloro-2-methylphenyl)propiolic acid is a substituted propiolic acid derivative characterized by a phenyl ring with a chlorine atom at the meta-position and a methyl group at the ortho-position. The propiolic acid moiety (HC≡C-COOH) confers unique reactivity due to the electron-deficient triple bond, making it valuable in organic synthesis, particularly in cycloadditions and metal-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,1H3,(H,12,13) |
InChI Key |
KILWICSMNGQSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)propiolic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable alkyne precursor under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-(3-Chloro-2-methylphenyl)propiolic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-2-methylphenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity. Key findings from analogs include:
Table 1: Reaction Yields of Substituted Phenylpropiolic Acids in Nickel-Catalyzed Amidation
| Compound | Substituents | Reaction Yield |
|---|---|---|
| 3-(4-Methylphenyl)propiolic acid | para-Methyl | 87% |
| 3-(3-Chlorophenyl)propiolic acid | meta-Chloro | 76% |
| 3-(2-Methylphenyl)propiolic acid | ortho-Methyl | 83% |
| 3-(4-Formylphenyl)propiolic acid | para-Formyl | 37% |
Key Observations :
- Electron-donating groups (e.g., methyl) generally enhance yields, while electron-withdrawing groups (e.g., formyl) reduce them .
However, steric interactions between the ortho-methyl and propiolic acid group could slow reaction kinetics.
Structural and Functional Analogues
Chlorinated Derivatives
- 3-[2-Chloro-3-(trifluoromethyl)phenyl]propanoic acid (CAS 916420-76-3): Differs by a trifluoromethyl group and a single bond (propanoic vs. propiolic acid). Molecular weight: 252.62 g/mol; higher hydrophobicity due to CF₃ .
- 3-(3-Chlorophenyl)propiolic acid :
- Lacks the ortho-methyl group, leading to reduced steric hindrance but similar electronic effects.
Methyl-Substituted Derivatives
Physicochemical Properties
While exact data for 3-(3-Chloro-2-methylphenyl)propiolic acid is unavailable, comparisons with analogs suggest:
- Molecular weight : ~210–220 g/mol (estimated from C₁₀H₇ClO₂).
- Solubility : Likely low in water due to the hydrophobic phenyl and chloro groups, similar to 3-chloropropionic acid .
- Acidity: The propiolic acid group (pKa ~1–2) is more acidic than propanoic acids (pKa ~4.8) due to triple bond electron withdrawal .
Biological Activity
3-(3-Chloro-2-methylphenyl)propiolic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C11H9ClO2
- Molecular Weight: 220.64 g/mol
- IUPAC Name: 3-(3-Chloro-2-methylphenyl)prop-2-ynoic acid
The compound features a propiolic acid moiety attached to a chlorinated aromatic ring, which may influence its reactivity and biological interactions.
The biological activity of 3-(3-Chloro-2-methylphenyl)propiolic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction: Evidence indicates that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Anticancer Activity
A series of studies have evaluated the anticancer properties of 3-(3-Chloro-2-methylphenyl)propiolic acid against different cancer cell lines. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Induction of apoptosis | |
| MCF-7 | 15.0 | Inhibition of cell proliferation | |
| A549 | 18.5 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of 3-(3-Chloro-2-methylphenyl)propiolic acid. The following table presents findings on its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results demonstrate that the compound possesses moderate antimicrobial activity, particularly against fungal pathogens like Candida albicans.
Case Studies
-
Case Study on Anticancer Efficacy:
A study conducted by Zhang et al. (2020) investigated the anticancer effects of 3-(3-Chloro-2-methylphenyl)propiolic acid on HeLa cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP. -
Antimicrobial Efficacy Analysis:
In a study by Lee et al. (2021), the antimicrobial properties were assessed using standard disk diffusion methods against various bacterial and fungal strains. The findings indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
